molecular formula C11H12BrN3 B13631381 3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine

3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine

Cat. No.: B13631381
M. Wt: 266.14 g/mol
InChI Key: RWYQCVIIAOHGSR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromophenyl group and an ethyl group attached to the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine typically involves the reaction of 2-bromobenzaldehyde with ethylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized pyrazole derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-4-ethyl-1h-pyrazol-5-amine: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Iodophenyl)-4-ethyl-1h-pyrazol-5-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine imparts unique chemical reactivity and biological activity compared to its halogen-substituted counterparts. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(2-bromophenyl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-2-7-10(14-15-11(7)13)8-5-3-4-6-9(8)12/h3-6H,2H2,1H3,(H3,13,14,15)

InChI Key

RWYQCVIIAOHGSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CC=C2Br

Origin of Product

United States

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